H-His(1-mtt)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-His(1-mtt)-OH, also known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is a compound commonly used in biochemical assays. It is a yellow tetrazole that is reduced to purple formazan in living cells. This compound is widely used in cell viability assays, particularly the MTT assay, to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-mtt)-OH typically involves the reaction of 4,5-dimethylthiazol-2-yl with 2,5-diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a phosphate-buffered saline solution at a pH of 7.4. The product is then purified using filtration and recrystallization techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity. The compound is then packaged in sterile vials for distribution to laboratories and research institutions .

Analyse Des Réactions Chimiques

Types of Reactions

H-His(1-mtt)-OH undergoes several types of chemical reactions, including:

Oxidation: Under certain conditions, the compound can be oxidized back to its original yellow tetrazole form.

Common Reagents and Conditions

Reduction: The reduction reaction typically occurs in the presence of NAD(P)H and cellular oxidoreductase enzymes.

Oxidation: Oxidation can be induced using oxidizing agents such as hydrogen peroxide under controlled conditions.

Major Products Formed

Applications De Recherche Scientifique

H-His(1-mtt)-OH is widely used in scientific research, particularly in the following areas:

Cell Viability Assays: The compound is used in MTT assays to measure cell viability, proliferation, and cytotoxicity

Drug Screening: It is used to screen potential anticancer drugs by measuring their cytotoxic effects on cancer cells.

Toxicology Studies: The compound is used to assess the toxicity of various chemicals and environmental pollutants.

Biochemical Research: It is used to study cellular metabolic activity and mitochondrial function.

Mécanisme D'action

The mechanism of action of H-His(1-mtt)-OH involves its reduction by NAD(P)H-dependent cellular oxidoreductase enzymes to form purple formazan. This reduction occurs in the mitochondria of living cells, and the amount of formazan produced is directly proportional to the number of viable cells. The formazan product is then solubilized using dimethyl sulfoxide or other solubilizing agents, and its absorbance is measured using a spectrophotometer .

Comparaison Avec Des Composés Similaires

H-His(1-mtt)-OH is similar to other tetrazolium salts such as XTT, MTS, and WST-1. it has unique properties that make it particularly useful in cell viability assays:

Similar Compounds

Propriétés

IUPAC Name |

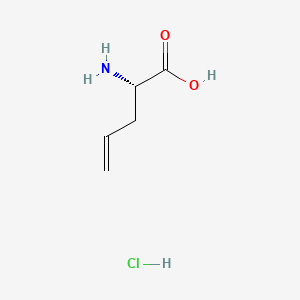

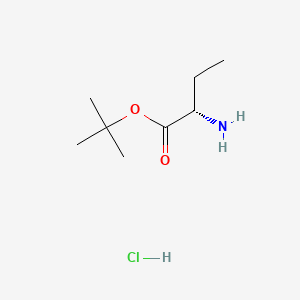

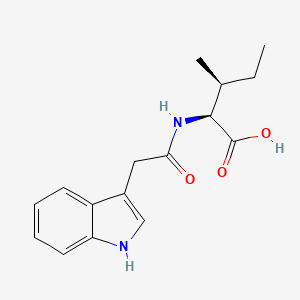

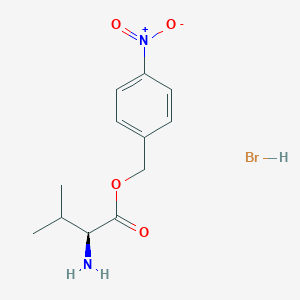

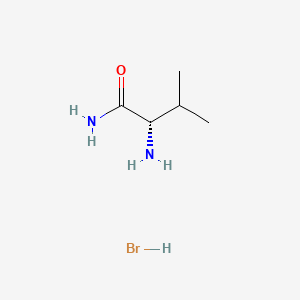

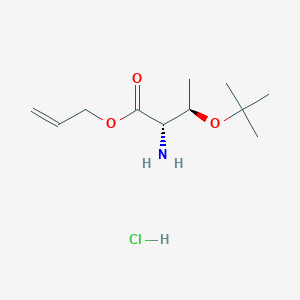

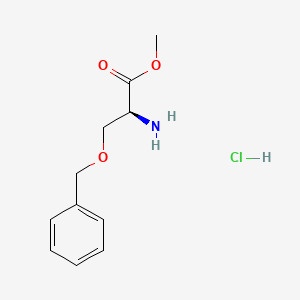

(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIYUUIKLMCEIP-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.